

Gene editing techniques (CRISPR/Cas9) in *Glarea lozoyensis* for Pneumocandin A1 research

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Compound of Interest

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Application of CRISPR/Cas9 in *Glarea lozoyensis* for Pneumocandin Research

Application Note ID: AN-GL-CRISPR-001

Introduction

Glarea lozoyensis is a filamentous fungus of significant industrial importance as the natural producer of pneumocandins, a class of lipopeptide antibiotics.^{[1][2][3]} These compounds, particularly Pneumocandin B0, are the precursors for the semi-synthetic antifungal drug caspofungin.^{[1][2][3]} Traditional genetic manipulation of *G. lozoyensis* has been challenging, hindering strain improvement efforts aimed at optimizing pneumocandin production.^{[1][4]} The advent of CRISPR/Cas9 technology has revolutionized the genetic engineering of this fungus, enabling precise and efficient gene editing to investigate and manipulate the pneumocandin biosynthetic pathway.^{[1][4][5]} This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 in *G. lozoyensis* for research focused on pneumocandins, including the lesser-studied **Pneumocandin A1**.

The Pneumocandin Biosynthetic Pathway

The biosynthesis of pneumocandins is governed by a gene cluster that includes a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).^{[2][6]} These core

enzymes are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.[2][6] Various modifying enzymes, such as hydroxylases and oxygenases, then tailor the final pneumocandin structure. For instance, the *gloF* gene encodes a proline hydroxylase involved in the production of different pneumocandin analogues.[1][4] Another key enzyme, encoded by *GLOXY4*, is involved in the formation of 4S-methyl-l-proline, a precursor for Pneumocandin A0.[7] Understanding and manipulating these genes is crucial for redirecting the metabolic flux towards the desired pneumocandin.

Application of CRISPR/Cas9 in *Glarea lozoyensis*

The CRISPR/Cas9 system has been successfully adapted for *G. lozoyensis*, achieving high efficiencies for various genetic modifications:

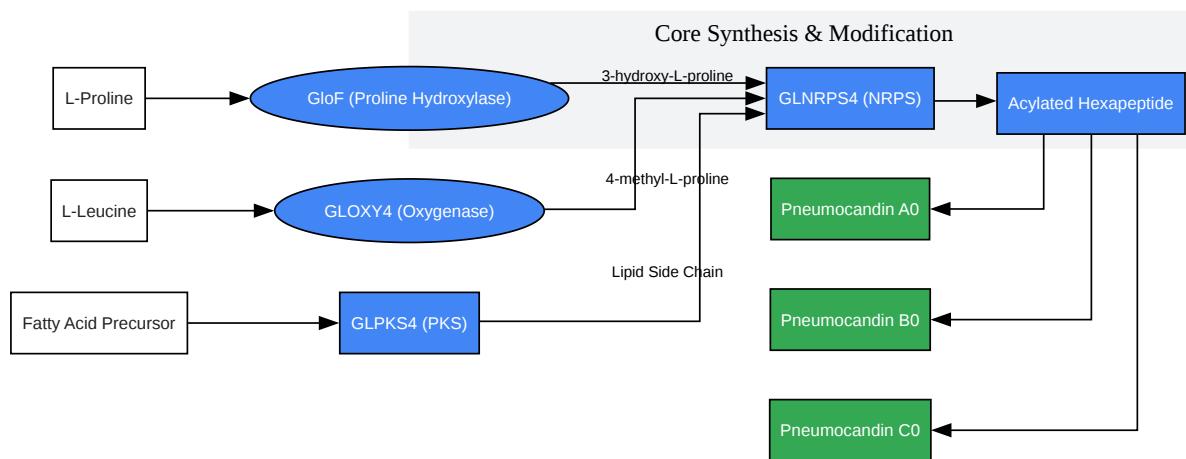
- Gene Knockout: Targeted disruption of genes to elucidate their function. For example, knockout of the *gloA* gene, which encodes the NRPS, results in the complete abolishment of pneumocandin production.[8] Gene mutagenesis efficiency can reach up to 80%. [1][4][8]
- Gene Knock-in/Replacement: Insertion of foreign genes or replacement of existing genes to alter the final product profile. A notable example is the replacement of the endogenous proline hydroxylase gene *gloF* with *ap-htyE* from another fungus, which successfully eliminated the production of Pneumocandin C0.[1][4][8] The knock-in efficiency for this modification was approximately 28%. [8]
- Pathway Engineering: By targeting multiple genes within the pneumocandin biosynthetic cluster, it is possible to engineer strains that exclusively produce a specific pneumocandin. For instance, disruption of the *GLOXY4* gene leads to the exclusive production of Pneumocandin B0.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from CRISPR/Cas9-mediated gene editing experiments in *G. lozoyensis* for pneumocandin research.

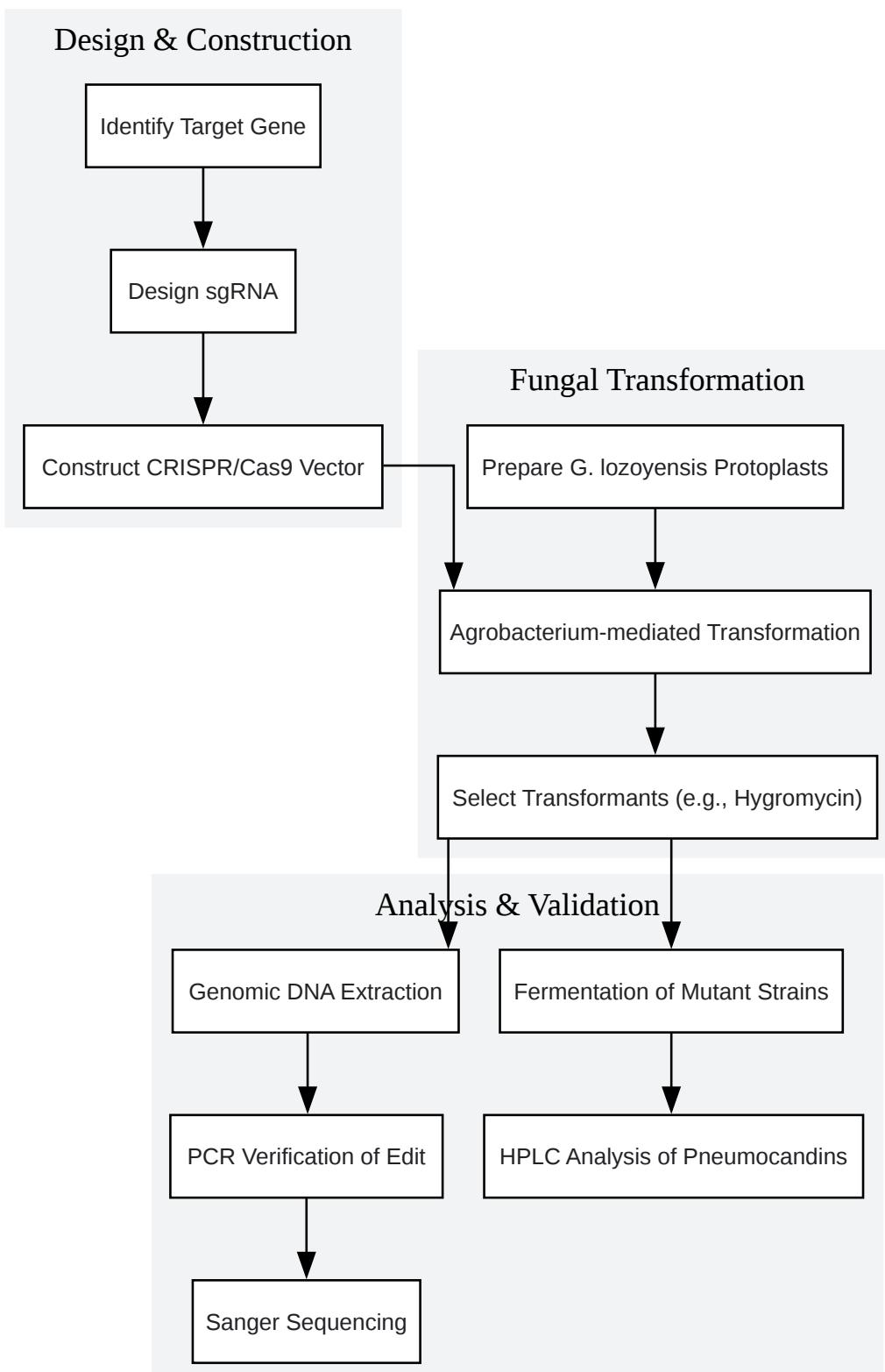
Target Gene	Editing Strategy	Editing Efficiency	Effect on Pneumocandin Production	Reference
gloA (NRPS)	Knockout	~80% (mutagenesis)	Abolished pneumocandin production	[8]
gloF (proline hydroxylase)	Replacement with ap-htyE	~28% (knock-in)	Abolished Pneumocandin C0 production	[1][4][8]
GLOXY4 (oxygenase)	Knockout	Not specified	Exclusive production of Pneumocandin B0	[7]
glhyp	Overexpression	Not applicable	2.38-fold increase in Pneumocandin B0 production	[5]
glhyp or glhtyC	Knockout	Not specified	Complete loss of Pneumocandin B0 biosynthesis	[5]
gltrt or gl10050	Knockout	Not specified	Reduced Pneumocandin B0 production	[5]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified Pneumocandin Biosynthesis Pathway in *G. lozoyensis*.

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Caption: General Workflow for CRISPR/Cas9 Gene Editing in *G. lozoyensis*.

Experimental Protocols

Protocol 1: Construction of the CRISPR/Cas9 Vector for Gene Knockout in *G. lozoyensis*

Objective: To construct a single plasmid system for CRISPR/Cas9-mediated gene knockout in *G. lozoyensis*. This protocol is adapted from methodologies for filamentous fungi.[9][10]

Materials:

- *G. lozoyensis* genomic DNA
- CRISPR/Cas9 vector backbone for filamentous fungi (e.g., containing Cas9 expression cassette and a selection marker like hygromycin resistance)
- sgRNA expression cassette (e.g., under a suitable promoter like a 5S rRNA promoter)[11]
- High-fidelity DNA polymerase
- Restriction enzymes
- T4 DNA ligase
- *E. coli* competent cells for cloning
- Agrobacterium tumefaciens competent cells (e.g., AGL-1 or LBA4404)[3][11]
- Appropriate antibiotics for bacterial selection

Method:

- Target Selection and sgRNA Design:
 - Identify the target gene in the *G. lozoyensis* genome.
 - Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Online tools can be used for sgRNA design to minimize off-target effects.

- Vector Construction:
 - Synthesize or PCR-amplify the designed sgRNA sequence with appropriate overhangs for cloning.
 - Digest the CRISPR/Cas9 vector backbone and the sgRNA cassette with the chosen restriction enzymes.
 - Ligate the sgRNA cassette into the vector backbone using T4 DNA ligase.
 - Transform the ligation product into *E. coli* competent cells and select for positive clones on antibiotic-containing media.
 - Verify the correct insertion of the sgRNA cassette by colony PCR and Sanger sequencing.
- Transformation into *Agrobacterium tumefaciens*:
 - Transform the verified CRISPR/Cas9 plasmid into *A. tumefaciens* competent cells.
 - Select for transformed *A. tumefaciens* on appropriate antibiotic plates.

Protocol 2: *Agrobacterium tumefaciens*-Mediated Transformation (ATMT) of *G. lozoyensis*

Objective: To introduce the CRISPR/Cas9 plasmid into *G. lozoyensis* for gene editing. This protocol is a generalized procedure based on established methods.[\[3\]](#)[\[12\]](#)

Materials:

- *G. lozoyensis* strain
- *A. tumefaciens* carrying the CRISPR/Cas9 plasmid
- Induction medium for *A. tumefaciens* (e.g., IMAS agar)[\[12\]](#)
- Co-cultivation plates

- Selection plates containing an appropriate antifungal agent (e.g., hygromycin) and a bacteriostatic agent (e.g., cefotaxime).

Method:

- Preparation of *G. lozoyensis* Conidia:
 - Grow *G. lozoyensis* on a suitable agar medium until sporulation.
 - Harvest conidia by washing the plate with a sterile solution (e.g., 0.05% Tween 20).[\[3\]](#)[\[12\]](#)
 - Filter the conidial suspension to remove mycelial fragments and adjust the conidial concentration.
- Preparation of *A. tumefaciens*:
 - Grow the *A. tumefaciens* strain carrying the CRISPR/Cas9 plasmid in a suitable liquid medium with appropriate antibiotics to an optimal optical density.
 - Pellet the bacterial cells by centrifugation and resuspend them in induction medium to a desired concentration.
- Co-cultivation:
 - Mix the *G. lozoyensis* conidial suspension with the induced *A. tumefaciens* culture.[\[3\]](#)[\[12\]](#)
 - Spread the mixture onto co-cultivation plates and incubate for 2-3 days at a suitable temperature (e.g., 22-25°C).
- Selection of Transformants:
 - After co-cultivation, transfer the agar blocks or a suspension of the culture to selection plates.
 - Incubate the selection plates until transformant colonies appear.

Protocol 3: Verification of Gene Editing and Phenotypic Analysis

Objective: To confirm successful gene editing at the molecular level and to assess the impact on pneumocandin production.

Materials:

- Putative *G. lozoyensis* transformants
- Genomic DNA extraction kit for fungi
- Primers flanking the target region
- PCR reagents
- Agarose gel electrophoresis equipment
- DNA sequencing service
- Fermentation medium for pneumocandin production
- High-Performance Liquid Chromatography (HPLC) system

Method:

- Genomic DNA Extraction and PCR Screening:
 - Isolate genomic DNA from the putative transformants and wild-type *G. lozoyensis*.
 - Perform PCR using primers that flank the target site. A successful knockout or insertion will result in a change in the size of the PCR product.
- Sanger Sequencing:
 - Purify the PCR products from the previous step and send them for Sanger sequencing to confirm the precise nature of the mutation (e.g., insertion, deletion, or substitution) at the target site.

- Fermentation and HPLC Analysis:
 - Inoculate confirmed mutant strains and the wild-type strain into a suitable fermentation medium for pneumocandin production.
 - After a defined fermentation period, extract the pneumocandins from the culture broth.
 - Analyze the pneumocandin profile of the extracts by HPLC, comparing the mutants to the wild-type to determine the effect of the gene edit on the production of **Pneumocandin A1** and other analogues.

Conclusion

The CRISPR/Cas9 system is a powerful and efficient tool for the genetic manipulation of *Glarea lozoyensis*. Its application has already led to significant advancements in understanding and engineering the pneumocandin biosynthetic pathway. The protocols and data presented here provide a solid foundation for researchers to further explore the genetic basis of pneumocandin production, with the ultimate goal of developing improved strains for the industrial production of these valuable antifungal compounds. Further research focusing on the targeted manipulation of genes to enhance the production of specific pneumocandins, such as **Pneumocandin A1**, holds great promise.

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